4,7-Dimethyl-4,4a,5,6-tetrahydrocyclopenta[c]pyran-1,3-dione
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Overview
Description
4,7-Dimethyl-4,4a,5,6-tetrahydrocyclopenta[c]pyran-1,3-dione is an organic compound with the molecular formula C10H12O3 It is a member of the cyclopenta[c]pyran family, characterized by a fused ring structure that includes both five- and six-membered rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-4,4a,5,6-tetrahydrocyclopenta[c]pyran-1,3-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl-3-methyl-2-oxocyclopentane carboxylate with bromo butyne can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-4,4a,5,6-tetrahydrocyclopenta[c]pyran-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4,7-Dimethyl-4,4a,5,6-tetrahydrocyclopenta[c]pyran-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,7-Dimethyl-4,4a,5,6-tetrahydrocyclopenta[c]pyran-1,3-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For instance, it may act on olfactory receptors or other cellular targets, triggering a cascade of molecular events .
Comparison with Similar Compounds
Similar Compounds
Nepetalactone: A structurally related compound found in catnip, known for its effects on feline behavior.
Epi-Nepetalactone: Another stereoisomer of nepetalactone with similar properties.
Uniqueness
4,7-Dimethyl-4,4a,5,6-tetrahydrocyclopenta[c]pyran-1,3-dione is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
66407-26-9 |
---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4,7-dimethyl-4,4a,5,6-tetrahydrocyclopenta[c]pyran-1,3-dione |
InChI |
InChI=1S/C10H12O3/c1-5-3-4-7-6(2)9(11)13-10(12)8(5)7/h6-7H,3-4H2,1-2H3 |
InChI Key |
WAQGFSPILIGUGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC(=C2C(=O)OC1=O)C |
Origin of Product |
United States |
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